Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C18H25N7O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 4-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N7O3/c1-3-28-18(26)25-10-8-24(9-11-25)12-15-21-16(19)23-17(22-15)20-13-6-4-5-7-14(13)27-2/h4-7H,3,8-12H2,1-2H3,(H3,19,20,21,22,23) |
InChI Key |
SCALXJFHDWRIDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Substitution of Chlorine Atoms
The first chlorine atom at the 4-position is replaced with an amino group via reaction with ammonia or ammonium hydroxide under controlled pH (8–9) and low temperatures (0–5°C). The second substitution at the 6-position introduces the 2-methoxyphenylamino group through coupling with 2-methoxyaniline in tetrahydrofuran (THF) or dichloromethane (DCM) at 50–60°C for 12–24 hours. The residual chlorine at the 2-position is subsequently displaced by a chloromethyl group using chloromethyl methyl ether (MOMCl) in the presence of a base such as potassium carbonate.
Table 1: Triazine Substitution Conditions
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH₃ (aq.) | THF | 0–5 | 2 | 85–90 |
| 2 | 2-Methoxyaniline | DCM | 50–60 | 24 | 78–82 |
| 3 | MOMCl, K₂CO₃ | Acetonitrile | 25 | 6 | 70–75 |
Piperazine Modification with Ethyl Carboxylate
The piperazine moiety is functionalized at the 1-position with an ethyl carboxylate group. Ethyl chloroformate reacts with piperazine in anhydrous DCM at 0°C, followed by gradual warming to room temperature. Triethylamine is used to scavenge HCl, achieving yields of 80–85%.
Critical Considerations :
-
Steric hindrance at the piperazine nitrogen necessitates slow addition of ethyl chloroformate to prevent di-substitution.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) ensures high purity (>95%).
Coupling of Triazine and Piperazine Moieties
The chloromethyl-triazine intermediate undergoes nucleophilic substitution with the modified piperazine. In a representative protocol:
-
Activation : The chloromethyl group is activated using N,N′-carbonyldiimidazole (CDI) in toluene at 55–60°C for 2 hours.
-
Coupling : Piperazine-1-carboxylate is added, and the reaction proceeds at 60–65°C for 3 hours, followed by reflux at 100°C to ensure completion.
-
Workup : The product is isolated via solvent evaporation, dissolved in dichloromethane, and washed with water to remove impurities.
Table 2: Coupling Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| CDI Equivalents | 1.2–1.5 eq | Maximizes activation |
| Temperature | 60–65°C | Balances rate vs. decomposition |
| Solvent | Toluene | Enhances solubility |
Crystallization and Characterization
Final purification is achieved through recrystallization from ethyl acetate, yielding needle-like crystals. X-ray powder diffraction (XRPD) confirms polymorphic stability, with characteristic peaks at 2θ = 12.5°, 15.8°, and 24.3°. Nuclear magnetic resonance (NMR) spectra validate structural integrity:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazine-H), 7.45–6.85 (m, 4H, aryl-H), 4.15 (q, 2H, COOCH₂CH₃), 3.80 (s, 3H, OCH₃).
Scale-Up and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the triazine substitution steps are performed in a tubular reactor at 10 bar pressure, improving yields by 12–15% compared to batch processes .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Nucleophilic Substitution at the Triazine Ring
The electron-deficient triazine core facilitates nucleophilic substitution, particularly at the C-2 and C-4 positions, depending on the leaving group and reaction conditions.
Functionalization of the Piperazine Ring
The piperazine nitrogen atoms participate in alkylation, acylation, or sulfonation reactions to generate analogs with tailored pharmacokinetic properties.
Electrophilic Aromatic Substitution (EAS) on the Methoxyphenyl Group
The 2-methoxyphenyl substituent directs electrophilic attacks to the ortho/para positions, though steric hindrance from adjacent groups may limit reactivity.
Reductive Amination of the Primary Amine
The amino group on the triazine ring undergoes reductive amination with aldehydes/ketones to form secondary or tertiary amines.
| Conditions | Reagents | Products |
|---|---|---|
| NaBH₃CN, MeOH | Aldehyde (e.g., formaldehyde) | N-methylated triazine derivatives (modulated receptor binding affinity) |
Coordination with Metal Ions
The triazine and piperazine nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.
Key Analytical Methods for Reaction Monitoring
-
HPLC : Used to track reaction progress and quantify yields (C18 column, acetonitrile/water mobile phase) .
-
NMR Spectroscopy : Confirms structural changes (e.g., loss/gain of proton signals in aromatic or aliphatic regions) .
-
IR Spectroscopy : Identifies functional group transformations (e.g., C=O stretch at 1700 cm⁻¹ for esters).
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling the synthesis of analogs with optimized biological activity and physicochemical properties. Further research is warranted to explore understudied reactions, such as photochemical transformations or enzyme-mediated modifications.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C18H25N7O3
- Molecular Weight : 389.44 g/mol
- CAS Number : 896666-50-5
The compound features a piperazine ring linked to a triazine moiety, which is known for its diverse biological properties. The presence of amino and methoxy groups enhances its reactivity and potential interactions with biological targets.
Biological Activities
Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate has been studied for several biological activities:
- Anticancer Properties : Research indicates that compounds with triazine structures often exhibit anticancer activity by inhibiting specific pathways involved in tumor growth. The compound's ability to interact with DNA and RNA synthesis pathways positions it as a candidate for further investigation in cancer therapeutics .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Its mechanism might involve disrupting cellular processes essential for microbial survival.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical in metabolic pathways associated with diseases such as cancer and infections. This inhibition could lead to altered metabolic states in affected cells .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of triazine compounds showed promising results in inhibiting cancer cell proliferation in vitro. This compound was included in assays that measured cytotoxicity against various cancer cell lines .
- Antimicrobial Studies : Another research effort focused on testing this compound against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at certain concentrations .
- Mechanistic Insights : Investigations into the mechanism of action have shown that the compound interacts with specific cellular receptors and enzymes, leading to altered signaling pathways that could be exploited for therapeutic purposes .
Mechanism of Action
The mechanism of action of Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazine Core
Amino and Arylaminio Modifications
- Target Compound: 4-amino and 6-(2-methoxyphenyl)amino groups.
- Analog 1: Ethyl 4-((4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl)methyl)piperazine-1-carboxylate (). Replaces the 2-methoxyphenyl group with a 4-methylphenyl substituent.
- Analog 2: Ethyl 4-((4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)piperazine-1-carboxylate (). Substitutes the (2-methoxyphenyl)amino group with a piperidine ring. Impact: The aliphatic piperidine introduces steric bulk and basicity, which could affect solubility or receptor affinity.
Heterocyclic Core Replacements
- Analog 3: Ethyl 4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate (). Replaces the triazine core with a thieno-pyrimidine scaffold. Impact: The larger fused heterocycle may alter π-π stacking interactions or kinase selectivity profiles.
Linker and Piperazine Modifications
Methylene Linker
- The methylene linker (-CH₂-) is conserved in most analogs (e.g., ), suggesting its role in maintaining spatial flexibility between the triazine and piperazine.
Piperazine Substitutions
- Analog 4: N-(4-amino-6-((4-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)-4-(2-((7-chloroquinolin-4-yl)amino)ethyl)piperazine-1-carbothioamide (). Replaces the ethyl carboxylate with a carbothioamide (-C(S)NH₂) group. Impact: The thioamide may enhance hydrogen-bonding capacity or metabolic stability compared to the ester.
Ester Group Variations
- Analog 5: 4-((4-Amino-6-(p-tolyloxy)-1,3,5-triazin-2-yl)amino)benzonitrile (). Substitutes the ethyl carboxylate with a benzonitrile (-CN) group. Impact: The nitrile’s electron-withdrawing nature could influence electronic distribution and binding kinetics.
Structural and Pharmacological Insights
Comparative Data Table
Biological Activity
Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure includes a piperazine ring, a triazine moiety, and an ethyl carboxylate group. Its molecular formula is CHNO, with a molecular weight of approximately 431.6 g/mol .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, a related compound was shown to inhibit A549 lung cancer cell growth and induce apoptosis by increasing levels of cleaved PARP and caspases while decreasing anti-apoptotic factors like Bcl-2 .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| 11i | MDA-MB-231 | Induces apoptosis via caspase activation | 0.88 |
| 11d | MDA-MB-231 | Dual inhibition of PARP-1 and EGFR | 64.65 |
| Ethyl 4... | A549 | Increases PARP cleavage and caspase activation | Not specified |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial activity against various pathogens. The presence of the methoxy group has been linked to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Triazine derivative | E. coli | 15 |
| Triazine derivative | S. aureus | 18 |
| Ethyl 4... | B. subtilis | 12 |
Apoptosis Induction
The compound appears to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and subsequent activation of caspases . This mechanism is crucial for its anticancer efficacy.
Enzyme Inhibition
Inhibition of specific enzymes such as PARP-1 and EGFR has been noted as a significant mechanism for the anticancer activity of related compounds. These enzymes play vital roles in DNA repair and cell proliferation, respectively .
Study on Lung Cancer Cells
A study conducted on A549 lung cancer cells demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways . The study highlighted its potential as a therapeutic agent in lung cancer treatment.
Evaluation Against Bacterial Strains
Another study evaluated the antimicrobial efficacy of the compound against several bacterial strains, showing promising results in inhibiting bacterial growth. The methoxyphenyl group was particularly noted for enhancing this activity .
Q & A
Q. What synthetic methodologies are commonly employed to construct the triazine-piperazine core of this compound?
- Methodological Answer : The triazine core is synthesized via cyclization reactions, often using aromatic amines and cyanuric chloride derivatives. Piperazine rings are constructed by alkylating aromatic amino groups with bis(2-chloroethyl)amine in sulfolane at 150°C . For example, intermediates like 6-aminophenyl-substituted triazines are alkylated to introduce the piperazine moiety. Subsequent reactions with ethyl chloroformate yield the carboxylate ester .
- Key Steps :
Cyclization to form the 1,3,5-triazin-2-yl scaffold.
Piperazine ring alkylation using sulfolane as a solvent.
Esterification with ethyl chloroformate.
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : To verify substituent positions on the triazine and piperazine rings.
- IR Spectroscopy : To identify functional groups (e.g., C=O, NH₂).
- Chromatography : HPLC with mobile phases like methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (pH 5.5) ensures purity .
- Mass Spectrometry : For molecular weight validation.
Q. What solubility and stability considerations are critical for experimental handling?
- Methodological Answer :
- Solubility : The 2-methoxyphenyl and piperazine groups enhance water solubility. Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution .
- Stability : Store at 2–8°C in airtight containers. Avoid exposure to oxidizers (e.g., peroxides) to prevent decomposition into CO, CO₂, or nitrogen oxides .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
- First Aid : For skin contact, wash with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .
- Disposal : Follow EPA guidelines for hazardous organic waste .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Reaction Optimization : Increase reaction time (e.g., 72 hours for alkylation) and use catalysts like TEBA (triethylbenzylammonium chloride) .
- Purification : Flash chromatography with gradients of ethyl acetate/hexane or crystallization in ethanol improves purity .
- Case Study : A 85% yield was achieved by refluxing intermediates in DMF with 1.5 equivalents of amine .
Q. How can contradictory biological activity data be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic interference from the 2-methoxyphenyl group .
- Structural Analogues : Compare with derivatives like 1-(4-fluorobenzyl)piperazine to isolate substituent effects .
- Data Normalization : Use internal standards (e.g., β-actin in Western blots) to mitigate variability .
Q. What structure-activity relationships (SAR) govern its pharmacological profile?
- Methodological Answer :
- Triazine Modifications : Electron-withdrawing groups (e.g., Cl) at position 4 increase enzyme inhibition potency .
- Piperazine Substitutions : N-Benzyl or N-methyl groups enhance blood-brain barrier penetration .
- Key SAR Table :
| Substituent | Biological Effect | Reference |
|---|---|---|
| 2-Methoxyphenyl | Improved solubility | |
| Piperazine-CH₂ | Enhanced kinase binding |
Q. What analytical challenges arise in detecting degradation products?
- Methodological Answer :
- HPLC Challenges : Degradation products (e.g., ethyl piperazine carboxylate) co-elute with the parent compound. Use UPLC with a C18 column and 0.1% TFA in acetonitrile/water for resolution .
- Mass Spectrometry : Monitor for m/z shifts indicative of hydrolysis (e.g., loss of ethyl group: Δm/z = -45) .
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
